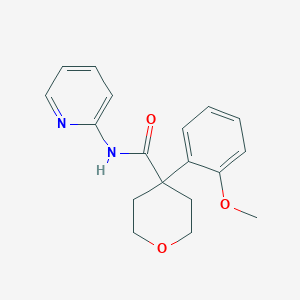
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide, also known as 4-MO-PPO, is an organic compound that has been the subject of several scientific studies. It is a derivative of phenylpiperazine and is known to have a variety of biological activities. 4-MO-PPO has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent. In particular, it has been studied for its potential to inhibit the enzyme monoamine oxidase (MAO) and its potential to interact with the serotonin 5-HT2A receptor. It has also been studied for its potential to act as an anticonvulsant, a neuroprotective agent, and an antidepressant.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is not yet fully understood. However, it is believed that its interaction with the serotonin 5-HT2A receptor is responsible for its antidepressant and anticonvulsant effects. It is also believed that its ability to inhibit the enzyme MAO is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme MAO, which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to interact with the serotonin 5-HT2A receptor, which is responsible for the regulation of mood and behavior. In addition, it has been shown to have neuroprotective, anticonvulsant, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments is its ability to interact with the serotonin 5-HT2A receptor. This interaction can be used to study the effects of serotonin on mood and behavior. However, there are some limitations to using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments. These include its potential for toxicity, its potential to interact with other receptors, and its potential to have side effects.
Direcciones Futuras
There are a number of potential future directions for 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide research. These include further investigation into its mechanism of action, its potential to interact with other receptors, its potential for therapeutic use, and its potential for toxicity. Additionally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as an adjunctive therapy for depression and other psychiatric disorders. Finally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as a neuroprotective agent.
Métodos De Síntesis
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide can be synthesized from the reaction of 4-methoxyphenol and 2-pyridone. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 60-70°C for 8-10 hours. After the reaction is complete, the resulting product is purified and isolated.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-7-3-2-6-14(15)18(9-12-23-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWVJBCYIJJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
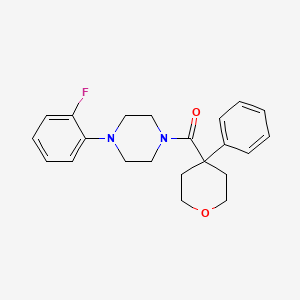
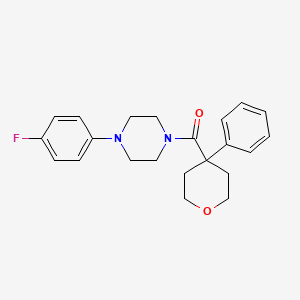
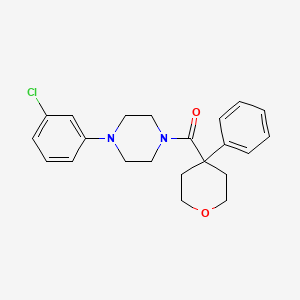

![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
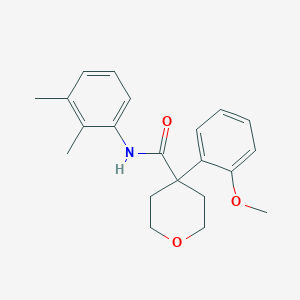
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)